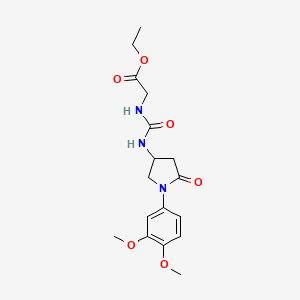![molecular formula C9H12F3NO3 B2829348 2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid CAS No. 2551118-50-2](/img/structure/B2829348.png)
2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a cyclopentane ring and a piperidine ring, along with a trifluoroacetic acid moiety. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of the compound “2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid” are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
The exact mode of action of “2-Azaspiro[3The compound’s structure suggests that it may interact with its targets through a process known as annulation, involving the formation of a new ring in the molecular structure .
Biochemical Pathways
The biochemical pathways affected by “2-Azaspiro[3The compound’s potential to affect various pathways is a subject of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently under study. These properties will determine the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of “this compound” are subjects of ongoing research. As a research chemical, it is being studied for its potential effects on various biological systems .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.4]octan-5-one typically involves the annulation of cyclopentane and piperidine rings. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations. Another approach involves the annulation of the four-membered ring. These methods utilize readily available starting materials and minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
Industrial production methods for 2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It is explored for its potential therapeutic properties and as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in material science for the development of new materials with specific properties. Its trifluoroacetic acid moiety imparts unique characteristics to the materials.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the trifluoroacetic acid moiety.
2-Azaspiro[3.5]nonane: This compound has a similar spirocyclic structure with an additional carbon atom in the ring system.
2-Azaspiro[4.4]nonane: This compound features a larger spirocyclic ring system compared to 2-Azaspiro[3.4]octan-5-one.
Uniqueness
2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and solubility, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c9-6-2-1-3-7(6)4-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXRTJFPJAFGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
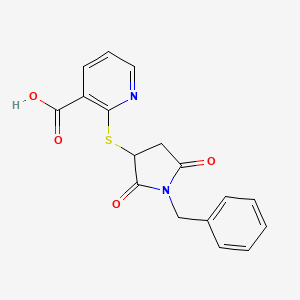
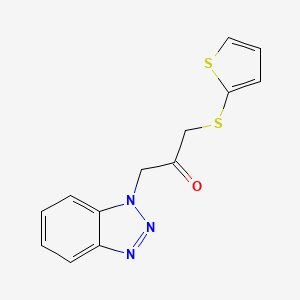
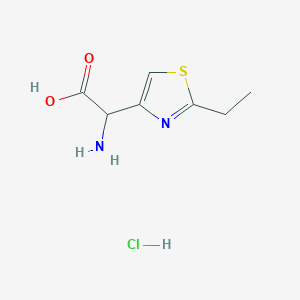
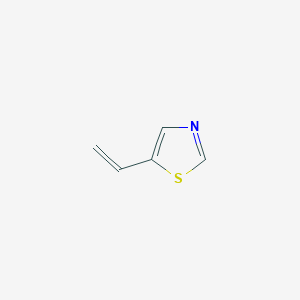

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2829274.png)
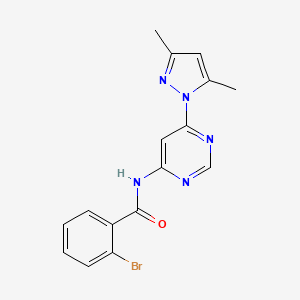
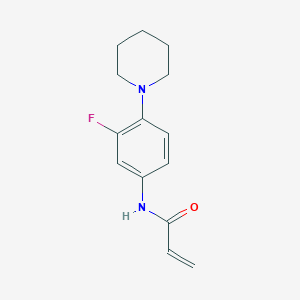
![3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide](/img/structure/B2829279.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2829280.png)
![N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2829281.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2829285.png)
